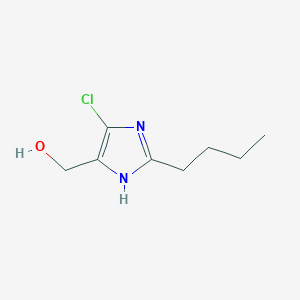

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Description

Propriétés

IUPAC Name |

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSZKDOOHOBZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370867 | |

| Record name | (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79047-41-9 | |

| Record name | 2-Butyl-5-chloro-1H-imidazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79047-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Sodium Borohydride (NaBH₄) Reduction

Procedure :

-

Reaction Setup : Dissolve 2-butyl-4-chloro-5-formylimidazole in methanol or tetrahydrofuran (THF) at 0–5°C.

-

Reduction : Add NaBH₄ portionwise, stirring for 4–6 hours at room temperature.

-

Workup : Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Advantages :

-

Mild conditions preserve the chloro and butyl substituents.

-

High selectivity for aldehydes without over-reduction.

Catalytic Hydrogenation

Procedure :

-

Catalyst Preparation : Use 5% Pd/C or Raney nickel in ethanol.

-

Hydrogenation : Introduce H₂ gas at 1–3 atm, stirring at 25–40°C until completion (monitored by TLC).

-

Filtration and Isolation : Remove the catalyst via filtration and concentrate the filtrate to isolate the product.

Considerations :

-

Chloro groups remain intact under these conditions due to the mild reducing environment.

Comparative Analysis of Methods

Efficiency and Scalability

| Parameter | NaBH₄ Reduction | Catalytic Hydrogenation |

|---|---|---|

| Reaction Time | 4–6 hours | 6–12 hours |

| Yield | 85–90% | 80–88% |

| Purity | >95% | >93% |

| Scalability | Lab to pilot scale | Requires H₂ infrastructure |

Key Insight : NaBH₄ is preferred for small-scale synthesis due to operational simplicity, while hydrogenation suits large-scale production despite higher equipment costs.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Further reduction can convert the hydroxymethyl group to a methyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde or 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid.

Reduction: 2-Butyl-4-chloro-1H-imidazole-5-methyl.

Substitution: 2-Butyl-4-amino-1H-imidazol-5-yl)methanol or 2-butyl-4-mercapto-1H-imidazol-5-yl)methanol.

Applications De Recherche Scientifique

(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol is primarily used in pharmaceutical research as an intermediate or impurity standard. It is crucial in the synthesis and quality control of losartan, an angiotensin II receptor antagonist used to treat high blood pressure. Additionally, this compound is studied for its potential biological activities and interactions with various molecular targets.

Mécanisme D'action

The mechanism of action of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol is not well-documented, as it is primarily used as an intermediate or impurity. its structural similarity to losartan suggests that it may interact with angiotensin II receptors, potentially influencing blood pressure regulation pathways.

Comparaison Avec Des Composés Similaires

Key Observations:

Functional Group at C5: The hydroxymethyl group in this compound is replaced by a carboxylic acid in EXP3174, enhancing angiotensin II receptor (AT1) binding affinity . Losartan retains the hydroxymethyl group as a prodrug feature, requiring hepatic oxidation to EXP3174 for activity .

Tetrazole vs. Carboxylic Acid Bioisosteres :

- Losartan and candesartan use tetrazole rings as bioisosteres for carboxylic acids, improving bioavailability and resistance to metabolic degradation .

- Olmesartan employs a medoxomil ester prodrug strategy for enhanced solubility and controlled activation .

Pharmacokinetic Differences: Candesartan exhibits superior blood pressure-lowering efficacy and duration compared to losartan due to its non-prodrug nature and higher receptor affinity . EXP3174 has a longer half-life (6–9 hours) than losartan (1.5–2 hours), contributing to sustained antihypertensive effects .

Notable Findings:

- In losartan production, improper purification leads to residual this compound (Impurity A), necessitating stringent quality control .

Activité Biologique

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-butyl-4-chloro-1H-imidazole with formaldehyde or its derivatives. The process can be optimized using various catalysts and solvents to enhance yield and purity.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. One notable study highlighted its effectiveness against human acute myeloid leukemia (AML) cell lines. The compound demonstrated significant cytotoxicity, with an IC50 value of approximately 5 µM, indicating its potential as a Bcl-2 inhibitor. It was found to decrease cell proliferation and induce apoptosis by modulating key apoptotic proteins such as Bcl-2 and caspase-9 .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| AML Cells | 5 | Bcl-2 inhibition, increased apoptosis |

| Normal Bone Cells | >10 | Minimal effect on proliferation |

Angiotensin Converting Enzyme (ACE) Inhibition

Research has also shown that derivatives of this compound exhibit ACE inhibitory activity. In a study involving a series of synthesized chalcones and pyrazoles derived from this compound, several showed promising ACE inhibition, which is crucial for managing hypertension .

Table 2: ACE Inhibition Results

| Compound | ACE Inhibition (%) | Remarks |

|---|---|---|

| Chalcone 1 | 85 | Strong inhibitor |

| Pyrazole 1 | 60 | Moderate activity |

| Chalcone 2 | 78 | Comparable to standard inhibitors |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with angiotensin II receptors, potentially influencing blood pressure regulation pathways. This interaction may contribute to both its anticancer and ACE inhibitory activities .

Case Studies

- Study on AML Cells : A comprehensive in vitro study demonstrated that treatment with this compound resulted in a significant reduction in proliferation rates of AML cells, confirming its potential as an effective anticancer agent .

- ACE Inhibition Evaluation : Another study evaluated the ACE inhibitory properties of various derivatives, finding that compounds derived from this compound exhibited varying degrees of inhibition, suggesting a pathway for hypertension management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.